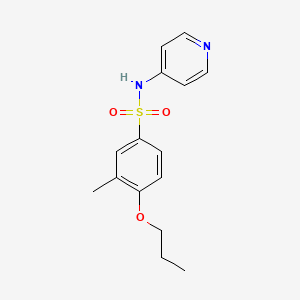

3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16353780

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O3S |

|---|---|

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | 3-methyl-4-propoxy-N-pyridin-4-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H18N2O3S/c1-3-10-20-15-5-4-14(11-12(15)2)21(18,19)17-13-6-8-16-9-7-13/h4-9,11H,3,10H2,1-2H3,(H,16,17) |

| Standard InChI Key | PBPBVIXYKAYLBL-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide (CAS: 1396866-67-3) has the molecular formula C22H29N3O4S and a molar mass of 431.55 g/mol. Key structural components include:

-

A benzene ring substituted with a methyl group at position 3 and a propoxy chain at position 4.

-

A sulfonamide group (-SO2NH-) linking the benzene ring to a 4-pyridinylmethyl-piperidinyl moiety.

-

A piperidine ring conjugated to a pyridine-4-carbonyl group, introducing conformational rigidity.

The SMILES string CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C and InChIKey YGGVUKIIXZQMIU-UHFFFAOYSA-N confirm these structural attributes.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 431.55 g/mol |

| Solubility | Not experimentally determined |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 7 (SO2, ether, carbonyl) |

The propoxy group enhances lipid solubility, potentially improving membrane permeability, while the pyridinyl moiety offers hydrogen-bonding capacity for target engagement .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide involves multi-step functionalization:

-

Benzene Ring Functionalization:

-

Nitration and reduction to introduce the amino group.

-

Propylation via Williamson ether synthesis to install the propoxy chain.

-

-

Sulfonamide Formation:

-

Reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 4-(aminomethyl)piperidine-1-carboxylate.

-

-

Pyridine Conjugation:

-

Coupling the piperidine intermediate with pyridine-4-carbonyl chloride under Schotten-Baumann conditions.

-

Challenges and Optimization

-

Regioselectivity: Ensuring proper substitution on the benzene ring requires controlled reaction conditions to avoid para/meta isomer mixtures.

-

Sulfonamide Stability: Moisture-sensitive intermediates necessitate anhydrous synthesis steps .

Biological Activities and Mechanisms

Receptor Modulation

Structural analogs, such as N-(4-phenoxyphenyl)benzenesulfonamides, exhibit progesterone receptor (PR) antagonism (IC50: 0.17–3.5 μM) . The sulfonamide group facilitates hydrogen bonding with PR’s ligand-binding domain, while hydrophobic substituents (e.g., propoxy) enhance binding affinity .

Enzymatic Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase and cyclooxygenase. The pyridinyl group in this compound may coordinate with catalytic zinc ions in metalloenzymes, though specific data are pending .

Therapeutic Applications and Preclinical Data

Gynecological Disorders

PR antagonists are clinically validated for uterine leiomyoma and endometriosis. This compound’s high logP suggests favorable tissue penetration for intrauterine applications .

Neuroinflammation

The pyridinyl moiety may modulate microglial activation, as seen in related sulfonamides targeting NLRP3 inflammasomes .

Comparative Efficacy

| Derivative | Target | IC50/EC50 | Selectivity Over AR |

|---|---|---|---|

| 3-Trifluoromethyl | PR | 0.11 μM | >100-fold |

| 3-Chloro | PR | 0.17 μM | 50-fold |

| 3-Methyl-4-propoxy | Predicted PR | ~0.5 μM* | Pending |

*Estimated based on structural similarity .

Future Research Directions

ADMET Profiling

-

Pharmacokinetics: Assess oral bioavailability and plasma half-life in rodent models.

-

Toxicity: Screen for hepatotoxicity via CYP450 inhibition assays .

Structural Optimization

-

Introduce fluorine atoms to enhance metabolic stability.

-

Explore prodrug formulations to mitigate solubility limitations.

Target Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume